2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

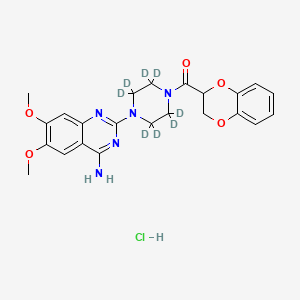

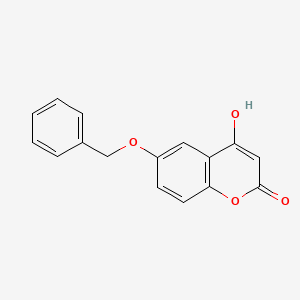

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is a cAMP analog . It can be used with other cAMP analogs to evaluate cAMP mediated processes within cells .

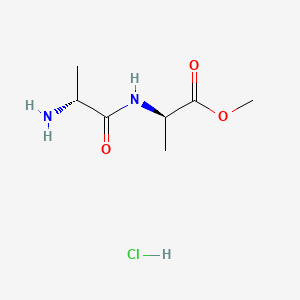

Molecular Structure Analysis

The empirical formula of this compound is C14H16N5O9P . Its molecular weight is 429.28 . The SMILES string representation of its structure is [Na].Nc1ncnc2n(cnc12)C3OC4COP(O)(=O)OC4C3OC(=O)CCC(O)=O .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in 1 M NH4OH, forming a clear, colorless solution . It should be stored at -20°C .科学的研究の応用

Radioimmunoassay Development : This compound, also known as 2'-O-succinyladenosine 3':5'-cyclic monophosphate tyrosyl methyl ester (ScAMP-TME), has been used in the development of radioimmunoassays for cAMP and cGMP. It was radioiodinated and tested as a tracer in sensitive radioimmunoassays (Oehlenschlager, Kubalak, & Currie, 1990).

Preparation of Antibodies and Iodinated Cyclic Nucleotides : Antibodies to cyclic nucleotides were obtained by immunizing rabbits with a conjugated 2'-O-succinyl derivative of the cyclic nucleotide with protein, leading to the development of specific and sensitive radioimmunoassays for various cyclic nucleotides (Steiner, Parker, & Kipnis, 1972).

Molecular Structure Studies : The molecular structure of cyclic GMP free acid has been determined using x-ray diffraction, which is structurally similar to the sodium salt of cyclic GMP, showing the relevance of these compounds in structural biology (Druyan & Sparagana, 1976).

Preparation of Nucleotides and Derivatives : The compound has been used in the preparation of simpler mononucleotides and derivatives, playing a significant role in biochemical research (Smith & Khorana, 1963).

Cell Division Studies : Dibutyryl adenosine 3′,5′-monophosphate (a derivative of cyclic AMP) was shown to inhibit epidermal cell division, demonstrating the importance of cyclic nucleotides in cell growth and differentiation (Voorhees, Duell, & Kelsey, 1972).

Phosphorylation of Nucleosides : Sodium cyclo-triphosphate (P3m) has been used to phosphorylate nucleosides, including adenosine, to form monophosphates and cyclic monophosphates, highlighting the role of these compounds in biochemical phosphorylation reactions (Tsuhako, Fujimoto, Ohashi, Nariai, & Motooka, 1984).

Study of cGMP in Bacterial Cells : The presence and concentration changes of cyclic GMP in bacterial cells like Escherichia coli and Bacillus licheniformis have been studied, showing its importance in bacterial physiology (Bernlohr, Haddox, & Goldberg, 1974).

特性

IUPAC Name |

sodium;4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N5O9P.Na/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10;/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17);/q;+1/p-1/t6-,10-,11-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGHMVZYXPQDRF-HDMPVSQNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5NaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)